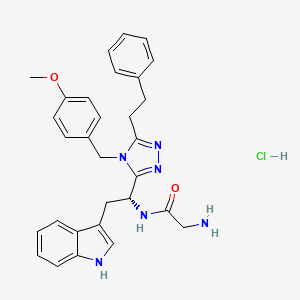

JMV 2959 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O2.ClH/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26;/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37);1H/t27-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRDZYKIVMLOJQ-HZPIKELBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JMV 2959 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

JMV 2959 hydrochloride is a potent and selective non-peptidic antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Developed as a research tool to investigate the physiological roles of the ghrelin system, JMV 2959 has been instrumental in elucidating the receptor's involvement in appetite regulation, metabolism, and reward pathways. This technical guide provides a comprehensive overview of the mechanism of action of JMV 2959, detailing its binding characteristics, functional effects on intracellular signaling cascades, and the experimental methodologies used for its characterization.

GHS-R1a: The Molecular Target of JMV 2959

The GHS-R1a is a class A G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without the presence of an activating ligand. Ghrelin, an orexigenic peptide hormone, is the endogenous agonist for GHS-R1a. The receptor is predominantly coupled to the Gαq/11 subfamily of G proteins. Upon activation, GHS-R1a initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Beyond the canonical Gq/11 pathway, GHS-R1a can also engage other signaling pathways, including those involving β-arrestin recruitment, which can lead to receptor desensitization, internalization, and G protein-independent signaling.

JMV 2959: Binding Affinity and Functional Profile

JMV 2959 exhibits high affinity for the GHS-R1a. Quantitative data from binding assays have established its potency as a competitive antagonist.

| Parameter | Value | Assay Type | Reference |

| IC50 | 32 nM | Binding Assay | |

| Kb | 19 nM | Dissociation Constant |

The functional activity of JMV 2959 is nuanced. While broadly characterized as an antagonist, some studies suggest it may exhibit biased signaling properties. Specifically, it has been shown to act as a partial agonist for G protein-mediated inositol phosphate (B84403) (IP1) production, while concurrently behaving as a neutral antagonist for β-arrestin2 recruitment and subsequent ERK1/2 phosphorylation. This profile indicates that JMV 2959 can selectively modulate downstream signaling pathways of the GHS-R1a, a characteristic of growing interest in modern pharmacology.

Mechanism of Action: Antagonism of GHS-R1a Signaling

The primary mechanism of action of this compound is the competitive blockade of the GHS-R1a. By occupying the ligand-binding pocket, JMV 2959 prevents the binding of ghrelin and other agonists, thereby inhibiting both agonist-induced and the constitutive activity of the receptor. This antagonism manifests as the attenuation of downstream signaling events.

Inhibition of the Gq/11-PLC-Calcium Pathway

JMV 2959 effectively blocks the Gq/11-mediated signaling cascade. In cellular assays, pre-treatment with JMV 2959 inhibits ghrelin-induced increases in intracellular calcium concentration. This is a direct consequence of preventing the Gq/11 activation and the subsequent production of IP3.

Modulation of ERK Phosphorylation

The activation of GHS-R1a can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key signaling node in cell proliferation and differentiation. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. JMV 2959 has been shown to act as a neutral antagonist for ghrelin-induced ERK1/2 phosphorylation, indicating its ability to block this downstream signaling event.

Experimental Protocols

Radioligand Binding Assay (for IC50 Determination)

-

Cell Culture: HEK-293 cells stably expressing human GHS-R1a are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled GHS-R1a ligand (e.g., [125I]-His9-ghrelin) and varying concentrations of JMV 2959 in a binding buffer.

-

Incubation: The reaction is incubated to allow for binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The IC50 value for JMV 2959 is calculated by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

-

Cell Culture and Plating: CHO-K1 or HEK-293 cells stably expressing GHS-R1a are seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Pre-incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of JMV 2959 or vehicle control.

-

Agonist Stimulation and Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of a GHS-R1a agonist (e.g., ghrelin). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of JMV 2959 is quantified to determine its IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

-

Cell Culture and Serum Starvation: HEK-293 cells expressing GHS-R1a are cultured to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Cells are pre-treated with JMV 2959 at various concentrations for a defined period before stimulation with a GHS-R1a agonist.

-

Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of JMV 2959 on agonist-induced ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool that acts as a potent antagonist at the GHS-R1a. Its mechanism of action involves the competitive blockade of ghrelin-mediated and constitutive receptor activity, leading to the inhibition of downstream signaling pathways, primarily the Gq/11-PLC-calcium cascade. The compound's potential for biased signaling, where it differentially affects G protein and β-arrestin pathways, highlights the complexity of GHS-R1a pharmacology and offers avenues for the development of more selective therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation of JMV 2959 and other modulators of the ghrelin receptor.

In-Depth Technical Guide: JMV 2959 Hydrochloride and its Interaction with the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Core Target Receptor: Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of appetite, growth hormone release, and metabolism.[2][4] JMV 2959 exerts its effects by competitively binding to GHS-R1a, thereby blocking the signaling initiated by its endogenous ligand, ghrelin.[5][6]

Quantitative Data Summary

The binding affinity and functional potency of JMV 2959 have been characterized in multiple studies. The following table summarizes key quantitative data for the interaction of JMV 2959 with the GHS-R1a receptor.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 32 nM | Competitive Radioligand Binding Assay | LLC-PK1 cells expressing human GHS-R1a | [3] |

| Kb | 19 nM | Functional Assay (Schild Analysis) | Not Specified | [1] |

| IC50 | 32 nM | Radioligand Binding Assay | Cells expressing human GHS-R1a | [5] |

Note: IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of JMV 2959 required to displace 50% of the radiolabeled ligand. Kb (dissociation constant of the antagonist) is a measure of the antagonist's affinity for the receptor, determined through functional assays.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (IC50, Ki) of JMV 2959 for the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GHS-R1a receptor (e.g., HEK293 or LLC-PK1 cells).

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[10]

-

Scintillation Counter.

b. Protocol:

-

Membrane Preparation: Homogenize cells expressing GHS-R1a in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[10]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 125I-[His9]-ghrelin, and varying concentrations of JMV 2959.[10]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer to remove non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the JMV 2959 concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay assesses the antagonist activity of JMV 2959 by measuring its ability to inhibit ghrelin-induced increases in intracellular calcium concentration.

a. Materials:

-

Cells: HEK293 or CHO cells stably expressing the human GHS-R1a receptor.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

-

Agonist: Ghrelin.

-

Antagonist: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

b. Protocol:

-

Cell Plating: Seed the GHS-R1a expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of JMV 2959 for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then add a fixed concentration of ghrelin (typically the EC80) to all wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The antagonist effect of JMV 2959 is quantified by its ability to reduce the ghrelin-induced calcium signal. Plot the percentage of inhibition of the ghrelin response against the logarithm of the JMV 2959 concentration to determine the functional IC50 value.

Signaling Pathways and Experimental Workflows

GHS-R1a Signaling Pathway and Antagonism by JMV 2959

The primary signaling pathway activated by ghrelin binding to GHS-R1a involves the Gq/11 family of G proteins.[11][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses. JMV 2959, as a competitive antagonist, binds to GHS-R1a and prevents ghrelin from initiating this signaling cascade.

Experimental Workflow for Characterizing JMV 2959

The following diagram illustrates a typical experimental workflow for the characterization of a GHS-R1a antagonist like JMV 2959.

References

- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [125I-His(9)]-ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue: up-regulation of receptors with athersclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of 125I-labeled ghrelin to membranes from human hypothalamus and pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ghs-r1a.com [ghs-r1a.com]

JMV 2959 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 2959 hydrochloride is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As a key regulator of energy homeostasis, appetite, and reward pathways, the ghrelin receptor is a significant target for the development of therapeutics for obesity, metabolic disorders, and addiction.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction

Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the GHS-R1a.[1][2] Upon binding, it stimulates various physiological processes, including the release of growth hormone, increased food intake, and the modulation of reward-related behaviors.[1][3] JMV 2959, a 1,2,4-triazole (B32235) derivative, effectively blocks the action of ghrelin at its receptor, making it a valuable tool for studying the physiological roles of the ghrelin system and a potential therapeutic agent.[1][4] This document serves as a comprehensive resource for researchers working with or considering the use of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity of JMV 2959

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 32 nM | LLC-PK1 cells expressing GHS-R1a | [4][5] |

| Kb | 19 nM | Not specified | [4] |

Table 2: In Vivo Effects of JMV 2959 in Rodent Models

| Species | Model | JMV 2959 Dose | Effect | Reference |

| Rat | Morphine-induced Conditioned Place Preference (CPP) | 3 and 6 mg/kg, i.p. | Dose-dependently disrupted the reconsolidation of morphine reward memory. | [6] |

| Rat | Locomotor Activity | 6 mg/kg, i.p. | Significantly influenced locomotor activity. | [6] |

| Rat | Food and Water Intake | 6 mg/kg, i.p. | Significantly decreased food and water intake. | [6] |

| Rat | Methamphetamine-induced CPP | 1, 3, and 6 mg/kg, i.p. | Dose-dependently reduced the expression of methamphetamine-induced CPP. | [7] |

| Mouse | Ethanol (B145695), Water, and Food Intake | 9 and 12 mg/kg | Decreased ethanol and food intake. The higher dose also decreased water intake. | [8] |

| Rat | Fentanyl-induced CPP | 1 and 3 mg/kg, i.p. | Dose-dependently reduced the manifestation of fentanyl-induced CPP. | [9] |

| Rat | Fentanyl-induced Dopamine (B1211576) Release in Nucleus Accumbens | Not specified | Significantly reduced fentanyl-induced dopamine release. | [10] |

| Rat | Hexarelin-induced food intake | 160 µg/kg, s.c. | Reduced hexarelin (B1671829) (80 µg/kg)-induced cumulative food intake at 6 hours. | [4] |

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, can couple to various G-proteins to initiate downstream signaling cascades. JMV 2959 acts by blocking these activation pathways.

3.1. Ghrelin Receptor Signaling Cascade

Ghrelin binding to GHS-R1a can activate Gαq/11, Gαi/o, and Gα12/13 proteins, leading to diverse cellular responses. The Gαq pathway, a primary signaling route, involves the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

Caption: Ghrelin receptor signaling pathway and the antagonistic action of JMV 2959.

3.2. Experimental Workflow for Assessing Antagonism

A typical workflow to characterize a GHS-R1a antagonist like JMV 2959 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of JMV 2959 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 2959 hydrochloride is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] As a 1,2,4-triazole (B32235) derivative, it has become a critical pharmacological tool for investigating the diverse physiological roles of the ghrelin system, which extend beyond growth hormone regulation to include appetite, metabolism, and reward pathways.[1][2] This document provides a comprehensive overview of the pharmacological properties of JMV 2959, detailing its mechanism of action, quantitative pharmacological data, and effects in both in vitro and in vivo models. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to support further research and development.

Mechanism of Action

JMV 2959 functions as a competitive antagonist at the GHS-R1a.[1][2] The GHS-R1a is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system, particularly in the hypothalamus and brainstem, regions integral to the control of appetite and energy homeostasis.[3] The endogenous ligand for this receptor is ghrelin, an acylated peptide hormone primarily produced by the stomach.[1]

Upon binding, ghrelin activates the GHS-R1a, primarily through Gq/11 proteins, leading to downstream signaling cascades that include intracellular calcium mobilization.[1][4] JMV 2959 competitively blocks the binding of ghrelin and other synthetic agonists (like hexarelin) to the GHS-R1a, thereby inhibiting these downstream effects.[2][5] Notably, JMV 2959 itself does not induce intracellular calcium mobilization, confirming its antagonist nature rather than acting as an agonist or partial agonist.[2][5]

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. merckmillipore.com [merckmillipore.com]

JMV 2959 Hydrochloride: A Technical Guide for Appetite Regulation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of JMV 2959 hydrochloride, a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its utility in the study of appetite regulation and related metabolic disorders is well-documented. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes complex information for enhanced understanding.

Introduction

JMV 2959 is a non-peptide, 1,2,4-triazole-based compound that acts as a potent antagonist of the ghrelin receptor (GHS-R1a).[1] Ghrelin, often termed the "hunger hormone," is a peptide primarily produced by the stomach that stimulates appetite upon binding to GHS-R1a in the brain.[1][2][3] The ghrelin receptor exhibits high constitutive activity, meaning it is active even in the absence of ghrelin.[2] JMV 2959 has been instrumental in elucidating the role of the ghrelin system in various physiological processes, including food intake, energy homeostasis, and reward-related behaviors.[1][4][5]

Mechanism of Action

JMV 2959 exerts its effects by competitively binding to the GHS-R1a, thereby blocking the binding of endogenous ghrelin and inhibiting its orexigenic (appetite-stimulating) signaling. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, stimulates downstream signaling pathways, primarily through Gαq/11, leading to an increase in intracellular calcium and the activation of other signaling cascades that ultimately promote the sensation of hunger. By acting as an antagonist, JMV 2959 prevents these downstream effects.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of JMV 2959

| Assay Type | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | HEK-293 cells expressing human GHS-R1a | Ki | 2.5 nM | (Moulin et al., 2007) |

| Calcium Mobilization | HEK-293 cells expressing human GHS-R1a | IC50 | 10 nM | (Moulin et al., 2007) |

Note: This data is representative and may vary based on specific experimental conditions. Moulin et al., 2007 is a key reference for the initial characterization of JMV 2959.

Table 2: In Vivo Effects of JMV 2959 on Food Intake and Body Weight

| Animal Model | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| Male Sprague-Dawley Rats | 12 mg/kg/day | Intraperitoneal (i.p.) | Suppressed intake of rewarding food (Ensure®) | Reduced weight gain | [6] |

| Male Rats | 6 mg/kg | Not specified | Significantly less food intake on days 1 and 2 | Significantly less weight gain on day 1 | [7] |

| Overnight Fasted Rats | Not specified | Intra-lPBN injection | Decreased chow diet intake within 1 hour | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines for key experiments involving JMV 2959.

4.1. Radioligand Binding Assay

This protocol determines the binding affinity of JMV 2959 for the GHS-R1a receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human GHS-R1a receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation.

-

Add a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., 125I-ghrelin).

-

Add varying concentrations of JMV 2959 (competitor ligand).

-

For non-specific binding, add a high concentration of a non-labeled GHS-R1a agonist (e.g., ghrelin).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the JMV 2959 concentration.

-

Determine the IC50 (concentration of JMV 2959 that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2. In Vivo Food Intake Study

This protocol assesses the effect of JMV 2959 on food consumption in rodents.

-

Animals and Housing:

-

Use adult male rats or mice, singly housed in cages with ad libitum access to food and water.

-

Maintain a 12:12 hour light-dark cycle and a constant temperature.

-

-

Acclimation and Baseline:

-

Allow animals to acclimate to the housing conditions for at least one week.

-

Handle animals daily to reduce stress.

-

Measure baseline food intake for 2-3 days prior to the experiment.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Divide animals into groups: vehicle control and one or more JMV 2959 dose groups.

-

Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time, often before the dark cycle when rodents are most active.

-

-

Food Intake Measurement:

-

Weigh the food hopper at specific time points after injection (e.g., 1, 2, 4, and 24 hours).

-

Calculate the amount of food consumed by subtracting the final weight from the initial weight, accounting for any spillage.

-

-

Data Analysis:

-

Compare the food intake between the vehicle and JMV 2959-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Logical Relationships

The utility of JMV 2959 in appetite research stems from a clear logical progression from its molecular properties to its physiological effects.

Conclusion

This compound is an invaluable pharmacological tool for investigating the complex mechanisms of appetite regulation. Its high affinity and selectivity for the ghrelin receptor allow for precise interrogation of the GHS-R1a signaling pathway's role in controlling food intake and energy balance. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and potentially targeting the ghrelin system for therapeutic benefit in metabolic and eating disorders.

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of JMV 2959 Hydrochloride in Addiction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of substance use disorders necessitates the exploration of novel therapeutic avenues. One promising area of investigation is the modulation of the ghrelin system, a key regulator of both homeostatic and hedonic feeding. Ghrelin, often termed the "hunger hormone," exerts its effects through the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] This receptor is not only pivotal in appetite regulation but is also implicated in the neurobiology of reward and motivation, making it a compelling target for addiction research.[2][3] JMV 2959 hydrochloride is a potent and specific antagonist of the GHSR1a, and a growing body of preclinical evidence highlights its potential to mitigate addictive behaviors across various classes of abused substances.[4][5] This technical guide provides an in-depth overview of the mechanism of action of JMV 2959, its role in addiction research, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action of this compound

JMV 2959 is a small molecule antagonist of the GHSR1a, a G-protein coupled receptor (GPCR).[4][5] The GHSR1a is highly expressed in brain regions critical for reward processing, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc), which form the core of the mesolimbic dopamine (B1211576) system.[2][3] The rewarding effects of drugs of abuse are largely mediated by their ability to increase dopamine release in the NAc.[6]

The ghrelin system is believed to interact with and sensitize the mesolimbic dopamine pathway to the effects of addictive substances. By blocking the GHSR1a, JMV 2959 is thought to attenuate the rewarding and reinforcing properties of drugs of abuse. This is achieved by preventing ghrelin-mediated potentiation of dopamine release in the NAc.[6][7] Studies have shown that JMV 2959 can reduce the dopamine efflux in the nucleus accumbens induced by drugs like fentanyl.[8]

GHSR1a Signaling Pathways

The GHSR1a can signal through multiple intracellular pathways upon activation. JMV 2959, as an antagonist, blocks these downstream cascades. The primary signaling mechanisms include:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6][9]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]

-

β-Arrestin Pathway: This G-protein independent pathway is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades that can influence cellular processes.[8][9]

Role of JMV 2959 in Addiction Research by Substance Class

Preclinical studies have demonstrated the efficacy of JMV 2959 in reducing behaviors associated with addiction to several classes of drugs.

Alcohol

JMV 2959 has been shown to decrease alcohol intake in rodent models of alcohol use disorder.[10] Systemic administration of JMV 2959 reduces binge-like alcohol drinking in mice.[10] Furthermore, it has been observed that blocking ghrelin receptors with JMV 2959 can decrease overall ethanol (B145695) consumption.[7][11]

Opioids (Morphine, Fentanyl, Oxycodone)

JMV 2959 has demonstrated significant effects in preclinical models of opioid addiction. It has been shown to reduce the expression of morphine-induced conditioned place preference (CPP) and can prevent the reconsolidation of morphine-related memories, suggesting a role in relapse prevention.[9][12] For fentanyl, JMV 2959 dose-dependently reduces the manifestation of CPP, decreases self-administration, and attenuates fentanyl-seeking behavior after a period of abstinence.[8] In studies with oxycodone, JMV 2959 was found to blunt cue-reinforced drug-seeking, although it did not affect oxycodone self-administration under the tested conditions.[13][14][15]

Stimulants (Cocaine)

Research indicates that JMV 2959 can suppress cue-reinforced cocaine-seeking behavior.[13][14][15] While it may not alter cocaine intake during self-administration, its ability to reduce the motivation to seek the drug in the presence of cues is a critical finding for its potential therapeutic use in preventing relapse.[13][14][15]

Quantitative Data for JMV 2959

The following tables summarize key quantitative data from preclinical studies investigating JMV 2959 in addiction models.

| Pharmacological Parameter | Value | Assay Conditions | Reference |

| IC50 | 32 nM | Antagonist effect on GHSR1a | [5] |

| Substance of Abuse | Animal Model | Behavioral Assay | JMV 2959 Dosage | Key Finding | Reference |

| Alcohol | C57BL/6J Mice | 2-Bottle Choice | 9 and 12 mg/kg | Decreased ethanol intake. | [7][11] |

| C57BL/6J Mice | Binge-like Drinking | 12 and 15 mg/kg | Reduced alcohol intake in high-drinking mice. | [10] | |

| Cocaine | Sprague-Dawley Rats | Cue-Reinforced Seeking | 2 mg/kg | Decreased active lever presses. | [13] |

| Sprague-Dawley Rats | Self-Administration | 0.5, 1, 2 mg/kg | No significant reduction in cocaine infusions. | [13] | |

| Oxycodone | Sprague-Dawley Rats | Cue-Reinforced Seeking | 1 and 2 mg/kg | Decreased active lever presses. | [13] |

| Sprague-Dawley Rats | Self-Administration | 0.5, 1, 2 mg/kg | No significant reduction in oxycodone infusions. | [13] | |

| Fentanyl | Wistar Rats | Self-Administration | 3 mg/kg | Significantly reduced active lever presses and fentanyl intake. | [8] |

| Wistar Rats | Conditioned Place Preference | 1 and 3 mg/kg | Dose-dependently reduced the manifestation of fentanyl-CPP. | [8] | |

| Morphine | ICR Mice | Conditioned Place Preference | 6 mg/kg | Reduced expression of morphine-CPP and prevented relapse. | [9] |

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a Pavlovian conditioning model used to assess the rewarding properties of drugs.[2][14][15]

1. Apparatus: A three-chamber apparatus is typically used. Two larger conditioning chambers with distinct visual and tactile cues (e.g., different flooring and wall patterns) are separated by a smaller, neutral starting chamber.

2. Procedure:

- Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the conditioning chambers.

- Conditioning: This phase typically lasts for several days. On alternating days, animals receive an injection of the drug of abuse (e.g., morphine, cocaine) and are confined to one of the conditioning chambers (the initially non-preferred chamber). On the other days, they receive a saline injection and are confined to the opposite chamber.

- Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the neutral chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned preference for the drug.

3. JMV 2959 Administration: To test the effect of JMV 2959 on the expression of CPP, the compound is typically administered prior to the post-conditioning test session. To assess its effect on the acquisition of CPP, JMV 2959 is given before each drug conditioning session.

Intravenous Self-Administration (IVSA)

IVSA is an operant conditioning model that is considered the gold standard for assessing the reinforcing properties of a drug.[8][13]

1. Apparatus: Animals are housed in operant chambers equipped with two levers, a drug infusion pump, and associated cues (e.g., lights, tones).

2. Procedure:

- Surgery: A catheter is surgically implanted into the jugular vein of the animal and exits on its back. This allows for the direct intravenous infusion of the drug.

- Acquisition/Training: Animals are placed in the operant chambers and learn to press a specific lever (the "active" lever) to receive an infusion of the drug. Each lever press is reinforced with a drug infusion, often paired with a cue light or tone. The other lever (the "inactive" lever) has no programmed consequences. Training continues until a stable pattern of responding is established. This is often done on a fixed-ratio 1 (FR1) schedule, where every press results in an infusion.

- Extinction: The drug is no longer delivered upon pressing the active lever. This leads to a decrease in lever pressing.

- Reinstatement (Relapse Model): After extinction, drug-seeking behavior can be reinstated by a small, non-contingent "priming" dose of the drug, presentation of the drug-associated cues, or exposure to a stressor.

3. JMV 2959 Administration: To test the effect of JMV 2959 on the reinforcing properties of a drug, it is administered before the self-administration sessions. To assess its role in relapse, it is given before the reinstatement test.

Conclusion and Future Directions

This compound has emerged as a valuable pharmacological tool in the study of addiction. Its mechanism of action, centered on the antagonism of the GHSR1a, provides a unique approach to modulating the brain's reward circuitry. Preclinical evidence strongly suggests that JMV 2959 can effectively reduce drug-seeking behaviors and, in some cases, drug self-administration for a range of abused substances.

Future research should focus on elucidating the precise neural circuits through which JMV 2959 exerts its anti-addictive effects. Further investigation into its efficacy in more complex models of addiction, such as those incorporating protracted abstinence and the assessment of negative affective states, will be crucial. Additionally, exploring the therapeutic potential of JMV 2959 in combination with other pharmacological or behavioral interventions may offer synergistic benefits. As our understanding of the ghrelin system's role in addiction deepens, compounds like JMV 2959 hold significant promise for the development of novel pharmacotherapies for substance use disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.psu.edu [pure.psu.edu]

- 9. preprints.org [preprints.org]

- 10. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]

- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JMV 2959 Hydrochloride in Obesity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of JMV 2959 hydrochloride, a ghrelin receptor antagonist, and its therapeutic potential in the management of obesity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Tenets of JMV 2959 Action in Obesity

JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, the "hunger hormone," stimulates appetite and promotes fat storage by activating this receptor.[2][3][4] By blocking the action of ghrelin, JMV 2959 and other ghrelin receptor antagonists are being investigated as potential anti-obesity therapeutics.[1][2][3][5] The primary mechanism involves the reduction of food intake and subsequent body weight.[1][2]

Quantitative Effects on Metabolic Parameters

Preclinical studies utilizing animal models of obesity have demonstrated the potential of ghrelin receptor antagonism in improving metabolic health. While specific quantitative data for JMV 2959 in diet-induced obesity models is still emerging in publicly available literature, studies on other ghrelin receptor antagonists provide a strong rationale for its efficacy.

One key study investigated the effects of a ghrelin receptor antagonist, [D-Lys-3]-GHRP-6, in both lean and diet-induced obese (DIO) mice. The findings, summarized in the table below, highlight the significant impact of ghrelin receptor blockade on food intake and body weight.

| Parameter | Animal Model | Treatment Group | Vehicle Control | % Change | p-value |

| Cumulative Food Intake (48h) | Lean Mice | 1.8 ± 0.2 g | 3.1 ± 0.2 g | -41.9% | <0.01 |

| DIO Mice | 1.5 ± 0.1 g | 2.5 ± 0.2 g | -40.0% | <0.01 | |

| Body Weight Change (48h) | Lean Mice | -1.2 ± 0.2 g | -0.1 ± 0.2 g | - | <0.01 |

| DIO Mice | -1.5 ± 0.2 g | -0.3 ± 0.2 g | - | <0.01 |

Data adapted from Asakawa et al., Gut, 2003. The data represents the effects of the ghrelin receptor antagonist [D-Lys-3]-GHRP-6.

These results demonstrate a significant reduction in both food intake and body weight in both lean and obese animals upon ghrelin receptor antagonism, providing a strong proof-of-concept for the therapeutic strategy of using compounds like JMV 2959.

Experimental Protocols

To facilitate further research in this area, this section outlines a typical experimental protocol for evaluating the effects of a ghrelin receptor antagonist like JMV 2959 in a diet-induced obesity mouse model.

Diet-Induced Obesity (DIO) Model

A widely used and relevant preclinical model for studying obesity is the diet-induced obese (DIO) mouse.

-

Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[6]

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[6][7] A control group is maintained on a standard chow diet.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

JMV 2959 Administration

-

Route of Administration: JMV 2959 is typically administered via intraperitoneal (i.p.) injection.

-

Dosage: Effective doses in preclinical studies for ghrelin receptor antagonists can range from 1 to 25 mg/kg body weight, administered once or twice daily.[9] Dose-response studies are crucial to determine the optimal dose for a specific experimental paradigm.

-

Vehicle: this compound is typically dissolved in a sterile vehicle such as saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.

Measurement of Metabolic Parameters

-

Food and Water Intake: Daily food and water consumption are measured by weighing the remaining food and water from the previous day.

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).

-

Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

-

Blood Parameters: Blood samples are collected to measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant metabolic hormones.

Signaling Pathways and Mechanism of Action

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[10]

Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathway.

Upon binding of ghrelin, the GHS-R1a activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses, including the stimulation of appetite. JMV 2959, as an antagonist, blocks the initial step of ghrelin binding to the receptor, thereby inhibiting this entire signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-obesity effects of JMV 2959.

Caption: Preclinical Experimental Workflow for JMV 2959.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of the ghrelin system in obesity and related metabolic disorders. Its mechanism of action, centered on the antagonism of the GHS-R1a, offers a targeted approach to reducing appetite and body weight. The data from preclinical studies using ghrelin receptor antagonists strongly support further investigation into the therapeutic potential of JMV 2959. This technical guide provides a foundational understanding for researchers to design and execute robust preclinical studies to further elucidate the efficacy and mechanisms of JMV 2959 in the context of obesity.

References

- 1. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Pharmacological Modulation of Ghrelin to Induce Weight Loss: Successes and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High fat diet induces obesity in adult mice but fails to develop pre-penile and penile vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diet-induced obesity murine model [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

JMV 2959 Hydrochloride: A Technical Guide to its Antagonistic Effect on Growth Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 2959 hydrochloride is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), the endogenous receptor for the orexigenic peptide ghrelin.[1][2][3][4] Ghrelin is a powerful stimulant of growth hormone (GH) secretion from the anterior pituitary.[3] Consequently, JMV 2959 is a critical tool for investigating the physiological roles of the ghrelin/GHS-R1a system and represents a potential therapeutic agent for conditions characterized by excessive GH secretion or other ghrelin-mediated effects. This technical guide provides a comprehensive overview of the effects of this compound on growth hormone secretion, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Introduction

The regulation of growth hormone (GH) secretion is a complex process primarily governed by the interplay of hypothalamic Growth Hormone-Releasing Hormone (GHRH) and somatostatin (B550006). The discovery of ghrelin and its receptor, the GHS-R1a, introduced a new dimension to this regulatory network. Ghrelin, produced predominantly in the stomach, potently stimulates GH release, highlighting the gut-brain axis in somatic growth and metabolism.[3]

This compound, a peptidomimetic compound, acts as a competitive antagonist at the GHS-R1a.[4] Its high affinity and specificity make it an invaluable pharmacological tool for dissecting the precise role of ghrelin in both physiological and pathophysiological states. This document will delve into the technical details of JMV 2959's impact on GH secretion, providing a resource for researchers in endocrinology, neuropharmacology, and drug development.

Mechanism of Action: Antagonism of the GHS-R1a Signaling Pathway

JMV 2959 exerts its inhibitory effect on growth hormone secretion by blocking the signaling cascade initiated by ghrelin binding to the GHS-R1a on pituitary somatotrophs. The GHS-R1a is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, primarily couples to the Gq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in the exocytosis of GH-containing secretory granules.

JMV 2959, by competitively binding to the GHS-R1a, prevents ghrelin from initiating this signaling cascade, thereby attenuating the downstream increase in intracellular calcium and subsequent GH release.

Quantitative Data on Growth Hormone Secretion

Based on the mechanism of action and data from analogous GHS-R1a antagonists, the following tables are presented as a predictive framework for the expected effects of JMV 2959. These tables are intended to guide experimental design and should be populated with empirical data as it becomes available.

Table 1: Predicted Effect of this compound on Basal Growth Hormone Secretion in Rats

| JMV 2959 Dose (mg/kg, i.p.) | Predicted Mean Peak GH (ng/mL) | Predicted AUC of GH Secretion (ng/mL·h) |

| Vehicle (Saline) | Baseline | Baseline |

| 1 | No significant change | No significant change |

| 3 | Slight decrease | Slight decrease |

| 10 | Moderate decrease | Moderate decrease |

Note: JMV 2959 is not expected to significantly alter basal GH secretion, which is primarily driven by the pulsatile release of GHRH.

Table 2: Predicted Inhibitory Effect of this compound on Ghrelin-Stimulated Growth Hormone Secretion in Rats

| Treatment Group | Predicted Mean Peak GH (ng/mL) | Predicted AUC of GH Secretion (ng/mL·h) |

| Vehicle + Vehicle | Baseline | Baseline |

| Vehicle + Ghrelin (10 µg/kg, i.v.) | High | High |

| JMV 2959 (1 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Moderately Reduced | Moderately Reduced |

| JMV 2959 (3 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Substantially Reduced | Substantially Reduced |

| JMV 2959 (10 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.) | Near Baseline | Near Baseline |

Note: A clear dose-dependent inhibition of ghrelin-induced GH secretion is the anticipated outcome.

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vivo and in vitro experiments to assess the effect of this compound on growth hormone secretion.

In Vivo Assessment of JMV 2959 on Ghrelin-Stimulated GH Secretion in Rats

This protocol is designed to determine the in vivo efficacy of JMV 2959 in blocking ghrelin-induced GH release.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters

-

This compound (powder)

-

Sterile saline (0.9% NaCl)

-

Rat ghrelin (acylated)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Rat/mouse GH ELISA kit

Procedure:

-

Animal Preparation: Allow rats to acclimatize for at least one week after catheter implantation surgery. House animals individually with free access to food and water, on a 12:12 hour light-dark cycle.

-

JMV 2959 Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

-

Ghrelin Preparation: Dissolve rat ghrelin in sterile saline to the desired concentration (e.g., 10 µg/kg).

-

Experimental Groups:

-

Group 1: Vehicle (saline, i.p.) + Vehicle (saline, i.v.)

-

Group 2: Vehicle (saline, i.p.) + Ghrelin (10 µg/kg, i.v.)

-

Group 3-5: JMV 2959 (1, 3, or 10 mg/kg, i.p.) + Ghrelin (10 µg/kg, i.v.)

-

-

Dosing and Sampling:

-

Administer JMV 2959 or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after the i.p. injection, collect a baseline blood sample (t= -5 min) through the jugular catheter.

-

At t=0 min, administer ghrelin or vehicle via intravenous (i.v.) injection through the catheter.

-

Collect blood samples at t = 5, 15, 30, and 60 minutes post-i.v. injection.

-

-

Sample Processing: Immediately place blood samples on ice. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

GH Quantification: Measure plasma GH concentrations using a validated rat/mouse GH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the area under the curve (AUC) for GH secretion for each animal. Compare mean peak GH levels and AUCs between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vitro Assessment of JMV 2959 on GH Secretion from Primary Rat Pituitary Cells

This protocol details the methodology for evaluating the direct antagonistic effect of JMV 2959 on GH secretion from isolated pituitary cells.

Materials:

-

Sprague-Dawley rats (150-200 g)

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Horse serum (HS)

-

Penicillin-streptomycin

-

Collagenase type I

-

DNase I

-

This compound

-

Rat ghrelin (acylated)

-

Rat GHRH

-

24-well culture plates

-

Rat/mouse GH ELISA kit

Procedure:

-

Pituitary Cell Isolation and Culture:

-

Euthanize rats and aseptically remove the anterior pituitaries.

-

Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.

-

Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM/F12 supplemented with 10% FBS, 2.5% HS, and penicillin-streptomycin.

-

Culture for 48-72 hours to allow for cell attachment and recovery.

-

-

Experimental Treatment:

-

Wash the cells twice with serum-free DMEM/F12.

-

Pre-incubate the cells with various concentrations of JMV 2959 (e.g., 10 nM, 100 nM, 1 µM) or vehicle in serum-free medium for 1 hour.

-

Add ghrelin (e.g., 10 nM) or GHRH (e.g., 10 nM) to the respective wells (in the continued presence of JMV 2959 or vehicle).

-

Incubate for 4 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Centrifuge the medium to remove any detached cells.

-

Store the supernatant at -80°C until GH analysis.

-

Quantify GH concentration in the culture medium using a rat/mouse GH ELISA kit.

-

-

Data Analysis: Normalize GH secretion to the total protein content of the cells in each well. Compare the stimulated GH release in the presence and absence of different concentrations of JMV 2959 using appropriate statistical methods.

Conclusion

This compound is a powerful antagonist of the GHS-R1a, effectively inhibiting the stimulatory action of ghrelin on growth hormone secretion. While direct quantitative data on its dose-dependent effects on GH levels in vivo and in vitro are not extensively published, its mechanism of action is well-characterized. The provided experimental protocols offer a robust framework for generating such data. As a selective tool, JMV 2959 will continue to be instrumental in elucidating the multifaceted roles of the ghrelin system in physiology and disease, and may hold promise for the development of novel therapeutic strategies. Further research is warranted to fully quantify its inhibitory profile on GH secretion and to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ghrelin receptor (GHS-R1a) and its constitutive activity in somatotroph adenomas: a new co-targeting therapy using GHS-R1a inverse agonists and somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of JMV 2959 hydrochloride

An In-depth Technical Guide to JMV 2959 Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and pharmacological properties of this compound.

Chemical Structure and Properties

JMV 2959 is a nonpeptide, 1,2,4-triazole-based peptidomimetic.[1][2] Its systematic IUPAC name is (R)-N-(2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)-2-aminoacetamide hydrochloride.[3][4][5] The compound is typically supplied as a hydrochloride salt to improve its solubility and stability.[3][5][6]

The core of its structure is a trisubstituted 1,2,4-triazole (B32235) ring, which serves as a scaffold for the functional groups that determine its pharmacological activity.[1][7] This strategic design allows it to interact with the ghrelin receptor with high affinity.

Table 1: Physicochemical and Pharmacological Properties of JMV 2959

| Property | Value | Source(s) |

| IUPAC Name | (R)-N-(2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)-2-aminoacetamide hydrochloride | [3][4][5] |

| Molecular Formula | C₃₀H₃₂N₆O₂ · HCl | [4][5] |

| Molecular Weight | 508.61 g/mol (free base) | [4][8] |

| Appearance | White to off-white or beige solid powder | [3][5][8] |

| Purity | ≥97% (by HPLC) | [3][4] |

| IC₅₀ | 32 nM (for GHS-R1a) | [3][8][9] |

| Dissociation Constant (K_b) | 19 nM | [6] |

| Solubility | DMSO: 100 mg/mL; Water: 5 mg/mL | [3][4][10] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

Synthesis of JMV 2959

The synthesis of JMV 2959 and its analogs involves the construction of the core 1,2,4-triazole heterocycle followed by the introduction of various side chains. The key publication outlining the synthesis of this series of compounds is from Moulin, A., et al. in the Journal of Medicinal Chemistry (2007).[8] While the full detailed experimental protocol from this specific paper is not publicly available, the synthesis can be reconstructed based on established methods for creating substituted 1,2,4-triazoles.

The general synthetic approach involves a multi-step sequence, beginning with the preparation of a substituted hydrazine (B178648) intermediate, which is then cyclized to form the triazole ring. This is followed by functional group manipulations and final coupling steps to yield the target molecule.

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Below is a representative, generalized protocol for a key step in the synthesis of a substituted 1,2,4-triazole, based on common organic synthesis methodologies.

Representative Protocol: Cyclization to form the 1,2,4-Triazole Ring

-

Preparation of the Reaction Mixture: A substituted thioamide intermediate (1.0 eq) is dissolved in a suitable high-boiling point solvent, such as n-butanol or DMF.

-

Addition of Reagents: Formylhydrazine (1.2 eq) is added to the solution. A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 100-150°C) and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (in vacuo).

-

Extraction: The resulting residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude triazole product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure trisubstituted 1,2,4-triazole intermediate.

Mechanism of Action and Signaling Pathway

JMV 2959 functions as a competitive antagonist at the growth hormone secretagogue receptor type 1a (GHS-R1a).[8] The GHS-R1a is a G-protein coupled receptor (GPCR) that is endogenously activated by the hormone ghrelin.[1][7] Ghrelin binding to GHS-R1a initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily through the Gq/11 protein.[7] This activation results in various physiological effects, including the stimulation of growth hormone release, increased appetite, and modulation of reward pathways in the brain.[1]

JMV 2959 binds to the GHS-R1a but does not trigger the conformational change required for receptor activation. Instead, it occupies the binding site, thereby preventing ghrelin from binding and initiating its signaling cascade. It has been shown to effectively block ghrelin-induced effects without demonstrating any intrinsic agonist activity, meaning it does not cause intracellular calcium mobilization on its own.[6][8]

Figure 2: Signaling pathway of GHS-R1a and inhibition by JMV 2959.

References

- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.de]

- 2. rsc.org [rsc.org]

- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 5. Frontiers | Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagoni… [ouci.dntb.gov.ua]

- 9. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of JMV 2959 Hydrochloride: A Technical Guide to its Antagonist Activity at the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of JMV 2959 hydrochloride, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor. JMV 2959 is a 1,2,4-triazole (B32235) derived compound that has been instrumental in elucidating the physiological roles of the ghrelin system.[1][2][3] This document details its binding affinity, functional antagonism across key signaling pathways, and the experimental protocols used for its characterization.

Quantitative Antagonist Profile

This compound demonstrates high affinity for the GHSR1a receptor, effectively competing with endogenous ligands like ghrelin. Its antagonist properties have been quantified through various in vitro assays, summarized below.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC₅₀ | 32 nM | Radioligand Binding | Not Specified | Concentration required to displace 50% of a radiolabeled ligand.[1][2][4] |

| Kₑ | 19 nM | Binding Assay | Not Specified | Dissociation constant, indicating high binding affinity.[1][2] |

| Functional Profile | Full Antagonist | Functional Assays | HEK-GHSR-1a-EGFP | Acts as a full, unbiased antagonist, blocking agonist-induced signaling without intrinsic activity.[5] |

Ghrelin Receptor (GHSR1a) Signaling and Antagonism by JMV 2959

The GHSR1a is a G protein-coupled receptor (GPCR) with high constitutive activity.[6] Upon binding of an agonist like ghrelin, the receptor primarily activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.[7] The receptor can also signal through β-arrestin pathways.[5][7]

JMV 2959 acts by competitively binding to the GHSR1a, preventing agonist binding and subsequent downstream signaling. As an unbiased antagonist, it effectively blocks both G-protein dependent (e.g., calcium mobilization) and β-arrestin dependent pathways.[5]

Experimental Protocols & Methodologies

The following sections detail the standard methodologies used to characterize the antagonist activity of JMV 2959 in vitro.

Radioligand Binding Assay

This assay quantifies the ability of JMV 2959 to compete with a radiolabeled ligand for binding to the GHSR1a receptor, allowing for the determination of its binding affinity (IC₅₀ and Kₑ).

Protocol:

-

Preparation: Cell membranes are prepared from a cell line stably expressing GHSR1a (e.g., HEK293 cells).

-

Reaction Mixture: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ghrelin analog and varying concentrations of JMV 2959.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the concentration of JMV 2959. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of JMV 2959 to block agonist-induced increases in intracellular calcium concentration. It directly assesses the compound's antagonism of the Gαq/11 signaling pathway.[8] Studies confirm that JMV 2959 does not induce any intracellular Ca²⁺ mobilization by itself.[1][2][4]

Protocol:

-

Cell Preparation: GHSR1a-expressing cells are plated in a multi-well plate.[8]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which increases its fluorescence intensity upon binding to free Ca²⁺.[9][10][11]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of JMV 2959 for a defined period (e.g., 1 hour).[8]

-

Agonist Stimulation: A fixed concentration of a GHSR1a agonist (e.g., ghrelin) is added to the wells to stimulate the receptor.[8]

-

Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Analysis: The ability of JMV 2959 to inhibit the agonist-induced calcium signal is quantified and plotted to determine its functional antagonist potency.

Downstream Signaling: ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's ability to block agonist-induced signaling cascades that lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a common downstream event for many GPCRs.

Protocol:

-

Cell Culture and Starvation: GHSR1a-expressing cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.

-

Pre-treatment: Cells are pre-treated with JMV 2959 (e.g., 1 µM for 1 hour).[8]

-

Agonist Stimulation: Cells are then stimulated with a GHSR1a agonist (e.g., ghrelin at 1, 10, or 100 nM).[8]

-

Lysis: The stimulation is stopped, and cells are lysed to extract total protein.

-

Quantification: Phosphorylated ERK1/2 (p-ERK) and total ERK1/2 levels are quantified using methods like Western Blotting or ELISA.[8]

-

Analysis: The ratio of p-ERK to total ERK is calculated and compared between conditions to determine the inhibitory effect of JMV 2959.[8]

GHSR-1a Internalization Assay

This assay measures how JMV 2959 prevents the agonist-induced internalization of the GHSR1a receptor from the cell surface, a key process in receptor desensitization and signaling regulation.

Protocol:

-

Cell Line: A cell line expressing a tagged version of the receptor (e.g., HEK-GHSR-1a-EGFP) is used.[8]

-

Pre-treatment: Cells are pre-treated with various concentrations of JMV 2959 (e.g., 0.01, 0.1, or 1 µM for 1 hour).[8]

-

Agonist Challenge: Cells are challenged with increasing concentrations of a GHSR1a agonist for a set time (e.g., 1 hour) to induce receptor internalization.[8]

-

Measurement: The redistribution of the fluorescently-tagged receptor from the cell membrane to intracellular compartments is measured, often by quantifying the intracellular fluorescence intensity via high-content imaging or flow cytometry.[8]

-

Analysis: The data are analyzed to determine the concentration-dependent inhibition of agonist-induced receptor internalization by JMV 2959.

Summary of Findings

In vitro studies consistently demonstrate that this compound is a potent, high-affinity, and selective antagonist of the GHSR1a. It acts as a full and unbiased antagonist, effectively blocking agonist-induced signaling pathways, including Gαq/11-mediated intracellular calcium mobilization and subsequent downstream events like ERK1/2 phosphorylation and receptor internalization.[5][8] Notably, JMV 2959 exhibits no intrinsic agonist activity on its own.[1][4] These characteristics make JMV 2959 an invaluable research tool for investigating the multifaceted roles of the ghrelin system in physiology and disease.

References

- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, JMV 2959 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 2. Ghrelin Receptor Antagonist, JMV 2959 - Calbiochem | 345888 [merckmillipore.com]

- 3. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]